5,6-Difluoro-1-indanone
Overview
Description
5,6-Difluoro-1-indanone: is an organic compound with the molecular formula C9H6F2O . It belongs to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. The presence of fluorine atoms at the 5 and 6 positions of the benzene ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1-indanone typically involves the fluorination of 1-indanone derivatives. One common method is the electrophilic fluorination of 1-indanone using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of fluorinating agents like hydrogen fluoride or fluorine gas in combination with catalysts can be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-Difluoro-1-indanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include or .
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Typical reducing agents are or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like .
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol-substituted indanones.
Scientific Research Applications
Chemistry: 5,6-Difluoro-1-indanone is used as a building block in organic synthesis for the preparation of various fluorinated compounds
Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. The fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of advanced materials, including polymers and agrochemicals. Its fluorinated structure can impart desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1-indanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound towards its molecular targets.
Comparison with Similar Compounds
- 5,7-Difluoro-1-indanone
- 6,7-Difluoro-1-indanone
- 5,6-Dichloro-1-indanone
Comparison: 5,6-Difluoro-1-indanone is unique due to the specific positioning of fluorine atoms at the 5 and 6 positions, which can significantly affect its chemical reactivity and biological activity compared to other difluoroindanone derivatives. The presence of fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5,6-difluoro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJRTWXVMCRBKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472079 | |
Record name | 5,6-Difluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161712-77-2 | |
Record name | 5,6-Difluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5,6-Difluoro-1-indanone in the design of FREAs?
A1: this compound serves as the electron-deficient terminal group in many FREAs. This moiety is typically linked to an electron-rich core, forming the acceptor-donor-acceptor (A-D-A) structure common in high-performing non-fullerene acceptors [, , , ].
Q2: How does the structure of the electron-rich core, particularly the linking units, influence the properties of FREAs containing this compound?
A2: Research shows that the choice of linking units between the electron-rich core and this compound significantly impacts the FREA's properties. For example, using a vinylene linker results in a redshift in absorption compared to a single bond, while an acetylene linker leads to a blueshift []. These shifts directly influence the FREA's light-harvesting ability in organic solar cells. Additionally, the linking unit affects the energy levels and electron mobility, with the acetylene linker demonstrating higher electron mobility compared to single bond and vinylene linkers [].
Q3: Can alkoxylation further tune the properties of FREAs containing this compound?
A3: Yes, introducing alkoxy groups to the core or side chains of FREAs with this compound end groups can further fine-tune their properties. Alkoxylation on the core generally leads to redshifted absorption, a reduced bandgap, and altered energy levels, improving electron mobility and ultimately enhancing the efficiency of organic solar cells [].
Q4: Are there limitations or challenges associated with using this compound in FREAs?
A4: While this compound has proven valuable in FREA design, research highlights the sensitivity of FREA properties to seemingly minor structural variations. For instance, even the position of methoxy groups within the starting materials used to synthesize the electron-rich core can lead to significant differences in molecular packing, optical and electronic properties, and ultimately, the performance of the resulting organic solar cells []. This sensitivity necessitates careful consideration and optimization of the entire FREA structure, not just the this compound unit, to achieve desired performance enhancements.
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